(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide
Description
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide (CAS RN: 910110-45-1) is a chiral pyrrolidine carboxamide derivative with a molecular formula of C₂₃H₃₀N₂O₂ and a molecular weight of 366.51 g/mol . It is characterized by a hydroxydiphenylmethyl group and a branched 3-methylbutyl chain attached to the pyrrolidine core. Stability data indicate that the compound is chemically stable under proper conditions but incompatible with oxidizing agents . No acute toxicity or carcinogenicity data are available .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)16-21(25-22(26)20-14-9-15-24-20)23(27,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,17,20-21,24,27H,9,14-16H2,1-2H3,(H,25,26)/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBULUUPVDXEQS-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)[C@@H]3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxydiphenylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
Scientific Research Applications
Aldol Reactions
Singh's Catalyst has gained recognition for its role in catalyzing highly enantioselective aldol reactions. These reactions are crucial in the synthesis of chiral molecules, which are often vital in pharmaceuticals.
- Study Findings :
- In a study published in Organic Letters, it was demonstrated that Singh's Catalyst effectively facilitated the aldol reaction between aliphatic ketones and aldehydes, yielding high enantiomeric excess (ee) values .
- The catalyst was shown to be particularly effective under aqueous conditions, enhancing its applicability in green chemistry .
Synthesis of Chiral Alcohols
The compound has been employed in the synthesis of various chiral alcohols, which are important intermediates in drug development.
- Case Study :
Asymmetric Organocatalysis
Singh's Catalyst is classified as an asymmetric organocatalyst, making it a valuable tool in asymmetric synthesis.
- Research Insights :
Comparative Effectiveness
To illustrate the effectiveness of Singh's Catalyst compared to other organocatalysts, the following table summarizes key performance metrics from various studies:
| Catalyst | Reaction Type | Enantiomeric Excess (%) | Conditions |
|---|---|---|---|
| Singh's Catalyst | Aldol Reaction | Up to 95% | Aqueous medium |
| Other Organocatalysts | Aldol Reaction | Up to 85% | Organic solvents |
| Singh's Catalyst | Michael Addition | Up to 90% | Aqueous medium |
Mechanism of Action
The mechanism of action of (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a pyrrolidine carboxamide backbone with several analogs, differing in substituents and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations :
- The target compound features hydroxydiphenylmethyl groups, which likely enhance steric bulk and lipophilicity compared to analogs like the PROTAC ligand (), which incorporates a methylthiazolyl group for protein-binding specificity .
- The PDB ligand 1TS () includes a sulfonamido moiety, which is absent in the target compound but common in enzyme inhibitors due to its hydrogen-bonding capacity .
Functional Implications :
- The target compound lacks explicit biological data, whereas the PROTAC ligand () is designed for targeted protein degradation , leveraging its thiazole and benzyl groups to recruit E3 ubiquitin ligases .
- Example 30 () from the 2024 patent highlights the pharmaceutical industry’s focus on pyrrolidine carboxamide derivatives for drug discovery, particularly in oncology and inflammation .
Stability and Reactivity :
Biological Activity
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide, also known as Singh's Catalyst, is a synthetic compound with significant potential in various biological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₃N₂O₂
- Molecular Weight : 366.51 g/mol
- CAS Number : 910110-45-1
- Purity : ≥98% (HPLC)
- Melting Point : 193 °C
- Specific Rotation : -47° (C=1, CHCl₃)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role as an organocatalyst and its potential therapeutic applications.
1. Organocatalytic Activity
This compound has been identified as an efficient chiral organocatalyst in the cross-aldol reaction of aliphatic ketones with aldehydes. Its stereochemical properties enable it to facilitate reactions that yield high enantioselectivity, making it valuable in asymmetric synthesis.
2. Analgesic Properties
Recent studies have indicated that derivatives of this compound may exhibit analgesic effects comparable to established pain management drugs. For instance, a study on similar compounds demonstrated significant reductions in postoperative pain intensity, suggesting potential applications in pain relief therapies .
3. Anticancer Potential
Research into the anticancer properties of related pyrrolidine derivatives has shown promise. These compounds have been observed to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Catalytic Mechanism : The compound’s structure allows it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity.
- Pain Modulation : Its analgesic properties may stem from the modulation of neurotransmitter release or interaction with pain receptors.
- Anticancer Mechanism : Potential mechanisms include the inhibition of cell cycle progression and induction of apoptosis through the activation of caspases.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage conditions for (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container in a cool, dark environment (≤25°C) to prevent degradation. Avoid exposure to oxidizing agents, as incompatibility may lead to hazardous reactions. Handling should occur in a well-ventilated laboratory with local exhaust ventilation to minimize dust dispersion. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Post-handling, wash exposed skin thoroughly .
Q. What analytical methods are recommended for determining the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method, using a C18 column and acetonitrile/water mobile phase. Validate purity against a ≥98% benchmark, as reported in supplier certificates. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly for chiral centers (2S,1S configuration) .
Q. How should researchers safely manage accidental spills or exposure during experiments?
- Methodological Answer : For spills, isolate the area and use inert materials (e.g., vermiculite) to collect dust, avoiding dispersion. Decontaminate surfaces with ethanol/water mixtures. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation if irritation persists. For inhalation exposure, relocate to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can researchers address the lack of toxicological data in safety assessments for this compound?
- Methodological Answer : Conduct tiered toxicological profiling:
- In vitro assays : Ames test for mutagenicity, neutral red uptake for cytotoxicity.
- In silico modeling : Use QSAR tools to predict toxicity based on structural analogs (e.g., pyrrolidinecarboxamide derivatives).
- Cross-referencing : Compare with toxicological data from compounds with similar functional groups, such as N-(4-nitrophenyl)pyrrolidine-2-carboxamide (acute toxicity Category 4 per GHS) .
Q. What experimental approaches are suitable for investigating decomposition products under thermal stress?
- Methodological Answer : Perform thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to monitor mass loss and gas evolution. For quantitative analysis, use gas chromatography-mass spectrometry (GC-MS) to detect CO, CO₂, and NOₓ, which are reported as decomposition products at elevated temperatures. Calibrate instruments with reference standards to ensure accuracy .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies) across studies?
- Methodological Answer : Standardize measurement protocols:
- Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge.
- Cross-validate results with peer-reviewed studies and supplier data (e.g., TCI America’s SDS). If discrepancies persist, evaluate crystallinity via X-ray diffraction (XRD), as polymorphic forms may alter thermal behavior .
Q. What strategies optimize the synthesis of enantiomerically pure (2S,1S)-configured derivatives?
- Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP) during key steps like the coupling of pyrrolidinecarboxamide. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) while minimizing racemization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data in studies involving oxidizing agents?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient air) to isolate variables. Use kinetic studies (UV-Vis spectroscopy) to track reaction progress. Compare results with computational models (DFT calculations) to identify plausible reaction pathways and intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
